molecular formula C14H26 B14180490 3,6,9-Trimethylundeca-1,10-diene CAS No. 879491-88-0

3,6,9-Trimethylundeca-1,10-diene

Cat. No.: B14180490
CAS No.: 879491-88-0
M. Wt: 194.36 g/mol
InChI Key: NZJMLLJPTFTCEM-UHFFFAOYSA-N
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Description

3,6,9-Trimethylundeca-1,10-diene is a high-purity organic compound with the molecular formula C14H26, designed for advanced research applications in synthetic and polymer chemistry . Its primary research value lies in its role as a key diene monomer for Acyclic Diene Metathesis (ADMET) polymerization, a powerful technique for constructing well-defined polymeric architectures . Studies have shown that this compound is instrumental in investigating steric effects in catalysis, particularly the challenges posed by allylic methyl groups during olefin metathesis reactions . When used with standard metathesis catalysts, including Schrock's molybdenum and Grubbs' ruthenium complexes, its structure allows researchers to probe mechanistic features and the formation of metallacyclobutane intermediates, providing valuable insights into catalyst behavior and limitations . This makes it a critical reagent for those developing new catalytic systems or synthesizing polyethylene materials with precisely controlled branch content . This product is intended for use in a laboratory setting by qualified professionals and is designated For Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human use.

Properties

CAS No.

879491-88-0

Molecular Formula

C14H26

Molecular Weight

194.36 g/mol

IUPAC Name

3,6,9-trimethylundeca-1,10-diene

InChI

InChI=1S/C14H26/c1-6-12(3)8-10-14(5)11-9-13(4)7-2/h6-7,12-14H,1-2,8-11H2,3-5H3

InChI Key

NZJMLLJPTFTCEM-UHFFFAOYSA-N

Canonical SMILES

CC(CCC(C)C=C)CCC(C)C=C

Origin of Product

United States

Preparation Methods

Retro-Diels-Alder Deprotection

The retro-Diels-Alder reaction has emerged as a pivotal method for unveiling diene structures from protected adducts. In a 2022 study, trimethylsilyl cyclopentadiene (TMS-CP) acrylamide adducts underwent thermal deprotection at 160°C in solvents such as Dowtherm A, achieving 74% yield of the free diene. Kinetic studies revealed that reaction time and solvent polarity significantly influence conversion rates (Table 1).

Table 1: Solvent Effects on Retro-Diels-Alder Efficiency

Solvent Time (min) Conversion (%) Yield (%)
1,2,4-Trichlorobenzene 90 100 N/D
Dowtherm A 30 141 74

Higher dilution (0.025 M) in Dowtherm A enhanced product purity by minimizing side reactions.

Enantio- and Periselective Catalysis

Helical-chiral hydrogen bond donor catalysts enable stereocontrolled Diels-Alder reactions. A 2013 study demonstrated that (M)-8 and (P)-4 catalysts induced enantiomeric ratios (er) up to 70:30 for nitroalkene dienes (Table 2).

Table 2: Catalyst Performance in Nitroalkene Diels-Alder Reactions

Catalyst Diene Yield (%) er
(M)-8 2 77 70:30
(P)-4 9g 75 36:64

Substituents on the aryl group of dienophiles modulated reactivity, with electron-withdrawing groups (e.g., 4-CF₃-Ph) favoring higher yields.

Condensation-Based Syntheses

Methylenation and Isomerization

Yan’s methylenation protocol, employing CH₂Cl₂, Mg, and TiCl₄, converts ketones to diolefins. Subsequent HI-mediated isomerization of 16 to 1a (a model diene) proceeded in 72% yield, suggesting adaptability for 3,6,9-trimethylundeca-1,10-diene synthesis.

Catalytic Isomerization Techniques

Acid-Catalyzed Skeletal Rearrangement

Isomerization of prenyl-type dienes using HI or H₂SO₄ enables branch migration. For example, HI treatment of 2,6,10-trimethylundeca-1,3-diene (from Strobilanthes ciliatus extracts) induced positional isomerization, though the exact mechanism remains underexplored.

Transition Metal Catalysis

Preliminary data from the MDPI study suggest that TiCl₄ and Grubbs-type catalysts could facilitate olefin migration in polyunsaturated substrates. However, competing polymerization side reactions necessitate further optimization.

Analytical Characterization

Spectroscopic Identification

  • ¹H NMR : Terminal vinyl protons (δ 4.8–5.2 ppm) and methyl branches (δ 1.0–1.8 ppm) serve as diagnostic signals.
  • GC-MS : Characteristic molecular ion peaks at m/z 208 [M]⁺ align with the molecular formula C₁₄H₂₄.

Stability Considerations

Thermogravimetric analysis (TGA) of analogous dienes reveals decomposition onset at 180°C, advising storage under nitrogen below 25°C.

Industrial-Scale Considerations

Solvent Selection

High-boiling solvents (e.g., Dowtherm A, bp 260°C) mitigate volatilization losses during high-temperature reactions.

Catalyst Recycling

The phase-transfer catalyst in CN102924246A’s method reduces production costs by enabling ≥95% recovery via aqueous-organic phase separation.

Chemical Reactions Analysis

Types of Reactions

3,6,9-Trimethylundeca-1,10-diene undergoes various types of chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: The double bonds can be reduced to single bonds using hydrogenation.

    Substitution: The methyl groups can undergo substitution reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used.

    Substitution: Halogenation can be carried out using halogens like chlorine (Cl2) or bromine (Br2) under UV light.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated hydrocarbons.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

3,6,9-Trimethylundeca-1,10-diene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3,6,9-Trimethylundeca-1,10-diene exerts its effects depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the double bonds act as nucleophiles, attacking electrophiles to form carbocation intermediates. These intermediates can then undergo further reactions to form the final products. The presence of methyl groups can influence the stability and reactivity of these intermediates.

Comparison with Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural Features of 3,6,9-Trioxaundeca-1,10-diene and Analogues
Compound Backbone Structure Functional Groups Key Applications
3,6,9-Trioxaundeca-1,10-diene C=COCCOCCOC=C Ether oxygens, vinyl Metal complexation, antimicrobials
1,10-Undecadiene CH₂=CH(CH₂)₈CH=CH₂ Terminal alkenes Polymer crosslinking, organic synthesis
3,6,9-Trithiaundeca-1,10-diene C=CSSSCSSSC=C Thioether sulfurs, vinyl Heavy metal chelation
1,11-Diamino-3,6,9-trioxaundecane NH₂(CH₂)₂O(CH₂)₂O(CH₂)₂NH₂ Ether oxygens, amines Biomedical scaffolds, ion binding

Key Observations:

  • 3,6,9-Trioxaundeca-1,10-diene uniquely combines ether oxygen atoms with reactive vinyl termini, enabling stable metal coordination and polymerization .
  • Unlike 1,10-undecadiene (a simple hydrocarbon), the trioxa variant exhibits enhanced polarity and flexibility due to its ether backbone, improving solubility in polar solvents .
  • Compared to sulfur-containing analogues (e.g., 3,6,9-trithiaundeca-1,10-diene ), the trioxa compound shows lower toxicity and higher biocompatibility, making it suitable for biomedical applications .

Antimicrobial Activity of Metal Complexes

3,6,9-Trioxaundeca-1,10-diene (tddaH₂) forms transition metal complexes (e.g., Mn²⁺, Cu²⁺, Ag⁺) with 1,10-phenanthroline (phen), which exhibit potent antimicrobial activity. Below is a comparison of these complexes with other antimicrobial agents:

Table 2: Efficacy Against Pseudomonas aeruginosa in Galleria mellonella Models
Treatment Survival Rate (ATCC 27853) Bacterial Burden Reduction (log₁₀ CFU/mL) Toxicity (LD₅₀, µg/larvae)
Mn-tdda-phen 100% 6–7 log >30 µg
Ag-tdda-phen 95% 5–6 log 20 µg
Cu-tdda-phen 70% 4–5 log 4 µg
Gentamicin (monotherapy) 50% 2–3 log Non-toxic
Mn-tdda-phen + Gentamicin 100% 7–8 log Synergistic, low toxicity

Key Findings:

  • Mn-tdda-phen demonstrated the highest safety profile (LD₅₀ >30 µg/larvae) and immunomodulatory effects, upregulating antimicrobial peptides (AMPs) and transferrin .
  • Ag-tdda-phen showed moderate toxicity but superior biofilm inhibition, reducing bacterial burden by 5–6 log₁₀ CFU/mL in clinical isolates .
  • Cu-tdda-phen exhibited high toxicity (70% mortality at 4 µg/larvae) but retained efficacy against antibiotic-resistant strains .
  • Combination therapies (e.g., Mn-tdda-phen + gentamicin ) achieved synergistic effects, reducing bacterial loads by 7–8 log₁₀ CFU/mL and overcoming resistance in clinical isolates .

Mechanistic Comparison with Other Antimicrobial Agents

  • Biofilm Disruption: Metal-tdda-phen complexes target extracellular DNA (eDNA) and polysaccharides in biofilms, a mechanism distinct from traditional antibiotics like gentamicin, which inhibit protein synthesis .
  • Toxicity Profile: Unlike silver nanoparticles (AgNPs), which accumulate in tissues, Ag-tdda-phen complexes show controlled release and lower environmental persistence .
  • Immunomodulation: Mn-tdda-phen uniquely enhances innate immune responses in Galleria mellonella, a feature absent in conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for confirming the structural identity of 3,6,9-Trimethylundeca-1,10-diene?

  • Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). For NMR, focus on resolving signals for the methyl groups at positions 3, 6, and 9, and the diene moieties (δ 4.8–5.5 ppm for vinylic protons). Gas chromatography-mass spectrometry (GC-MS) can verify purity and detect isomers. Cross-reference spectral data with computational predictions (e.g., density functional theory (DFT)-calculated shifts) to resolve ambiguities .

Q. How should researchers handle contradictions in reported physicochemical properties (e.g., boiling point, density) for this compound?

  • Methodological Answer : Systematically compare experimental conditions across studies. For example, discrepancies in boiling points may arise from differences in pressure calibration or purity. Reproduce measurements using standardized protocols (e.g., ASTM methods) and validate with independent techniques like differential scanning calorimetry (DSC) for phase transitions. Document instrumentation parameters and calibration standards to ensure reproducibility .

Q. What safety precautions are critical during synthesis or handling of this compound?

  • Methodological Answer : Prioritize fume hood use due to potential volatility and respiratory hazards. Refer to analogous compounds (e.g., dienes with similar substituents) for guidance on flammability and reactivity. Implement inert atmosphere techniques (N₂/Ar) during synthesis to prevent peroxidation. Include emergency protocols for skin/eye contact, referencing safety data sheets (SDS) of structurally related hydrocarbons (e.g., 2,6,10,14-Tetramethylhexadecane) .

Advanced Research Questions

Q. How can computational modeling resolve stereochemical uncertainties in synthetic pathways involving this compound?

  • Methodological Answer : Employ molecular dynamics (MD) simulations to predict energetically favorable conformations and transition states. Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to compare activation energies for competing stereochemical pathways. Validate with experimental NOESY NMR data to confirm spatial proximity of methyl groups .

Q. What strategies address conflicting bioactivity data in studies exploring this compound’s role in lipid metabolism?

  • Methodological Answer : Re-evaluate assay conditions (e.g., cell lines, incubation times) and control variables (e.g., solvent effects, purity ≥98%). Compare results with structurally related metabolites like presqualene diphosphate, which shares methyl-substituted hydrocarbon motifs. Use isotopic labeling (e.g., ¹³C-methyl groups) to track metabolic incorporation and validate target interactions .

Q. How should researchers design experiments to investigate the environmental stability of this compound in aqueous systems?

  • Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and UV exposure. Monitor hydrolysis/oxidation products via LC-MS and compare degradation kinetics with analogous alkenes (e.g., undecadienes with differing substituent patterns). Apply quantitative structure-activity relationship (QSAR) models to predict persistence and ecotoxicological endpoints .

Data Interpretation and Reporting Standards

Q. What criteria ensure rigorous reporting of synthetic yields and byproduct profiles for this compound?

  • Methodological Answer : Document reaction stoichiometry, catalyst loading, and purification methods (e.g., column chromatography gradients). Use internal standards (e.g., deuterated analogs) for quantitative GC-MS analysis. Report yields as isolated masses and molar conversions, and characterize byproducts via tandem MS/MS fragmentation .

Q. How can researchers reconcile discrepancies in NMR data across different solvent systems?

  • Methodological Answer : Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) can alter proton coupling patterns. Run variable-temperature NMR to assess conformational flexibility. Use COSY and HSQC experiments to assign peaks unambiguously. Cross-validate with computational solvent modeling (e.g., COSMO-RS) to predict solvent effects on chemical shifts .

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